N-(2-oxothiolan-3-yl)thiophene-2-carboxamide N-(2-oxothiolan-3-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 57752-71-3
VCID: VC8125635
InChI: InChI=1S/C9H9NO2S2/c11-8(7-2-1-4-13-7)10-6-3-5-14-9(6)12/h1-2,4,6H,3,5H2,(H,10,11)
SMILES: C1CSC(=O)C1NC(=O)C2=CC=CS2
Molecular Formula: C9H9NO2S2
Molecular Weight: 227.3 g/mol

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide

CAS No.: 57752-71-3

Cat. No.: VC8125635

Molecular Formula: C9H9NO2S2

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide - 57752-71-3

Specification

CAS No. 57752-71-3
Molecular Formula C9H9NO2S2
Molecular Weight 227.3 g/mol
IUPAC Name N-(2-oxothiolan-3-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C9H9NO2S2/c11-8(7-2-1-4-13-7)10-6-3-5-14-9(6)12/h1-2,4,6H,3,5H2,(H,10,11)
Standard InChI Key WJVTYFZNDHXOBY-UHFFFAOYSA-N
SMILES C1CSC(=O)C1NC(=O)C2=CC=CS2
Canonical SMILES C1CSC(=O)C1NC(=O)C2=CC=CS2

Introduction

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide, with the CAS number 57752-71-3, is a compound of interest in various scientific research fields. Its molecular formula is C9H9NO2S2, and it has a molecular weight of 227.30 g/mol . This compound is synthesized through the reaction of thiophene-2-carboxylic acid with 2-oxothiolan-3-amine, typically using a coupling reagent like EDCI in organic solvents.

Synthesis and Preparation

The synthesis of N-(2-oxothiolan-3-yl)thiophene-2-carboxamide involves a controlled reaction between thiophene-2-carboxylic acid and 2-oxothiolan-3-amine. This process often utilizes a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the amide bond. The reaction is commonly performed in solvents like dichloromethane or dimethylformamide. After synthesis, the product is purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide has diverse applications across several fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Ongoing research explores its potential as a therapeutic agent.

  • Industry: It is used in developing new materials such as polymers and advanced composites.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity by forming stable complexes that inhibit enzymatic functions. The exact pathways depend on the application and context of use.

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